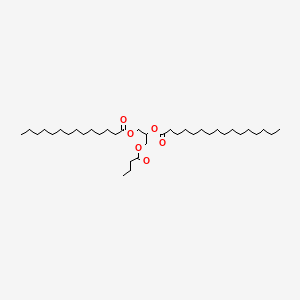

1-Myristoyl-2-palmitoyl-3-butyryl-rac-glycerol

Beschreibung

Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester is a complex fatty acid ester characterized by two distinct acyloxy groups: a butyroyloxy (C₄H₇O₂) substituent at position 1 and a myristoyloxy (C₁₄H₂₇O₂) group at position 2. This branched structure distinguishes it from simpler mono- or diesters of hexadecanoic acid (palmitic acid).

Eigenschaften

IUPAC Name |

(1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O6/c1-4-7-9-11-13-15-17-18-20-22-24-26-28-31-37(40)43-34(32-41-35(38)29-6-3)33-42-36(39)30-27-25-23-21-19-16-14-12-10-8-5-2/h34H,4-33H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKOCYHMNMIISZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-Glycerin kann durch Veresterungsreaktionen von Myristinsäure, Palmitinsäure und Buttersäure mit Glycerin synthetisiert werden. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure und wird unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-Glycerin umfasst ähnliche Veresterungsprozesse, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Reaktoren und optimierten Reaktionsbedingungen sorgt für eine hohe Ausbeute und Reinheit des Produkts .

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-Glycerin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Hauptprodukte:

Hydrolyse: Myristinsäure, Palmitinsäure und Buttersäure.

Oxidation: Fettsäureperoxide.

Wissenschaftliche Forschungsanwendungen

1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-Glycerin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Lipidbiochemie: Es wird verwendet, um den Lipidstoffwechsel und die Rolle von Triacylglycerinen in biologischen Systemen zu untersuchen.

Ernährungswissenschaft: Seine Anwesenheit in der menschlichen Muttermilch macht es zu einem interessanten Thema in der Säuglingsernährung.

Pharmazeutische Entwicklung: Es wird bei der Entwicklung lipidbasierter Medikamententrägersysteme verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-Glycerin beinhaltet seinen Stoffwechsel zu Myristinsäure, Palmitinsäure und Buttersäure, die dann in verschiedenen biochemischen Stoffwechselwegen genutzt werden. Diese Fettsäuren spielen eine Rolle bei der Energieproduktion, der Zellmembranstruktur und Signalwegen .

Ähnliche Verbindungen:

1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-Glycerin: Enthält Ölsäure anstelle von Buttersäure.

1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-Glycerin: Enthält Linolsäure anstelle von Buttersäure.

Einzigartigkeit: 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-Glycerin ist aufgrund seiner spezifischen Kombination aus Myristinsäure, Palmitinsäure und Buttersäure einzigartig, die ihm besondere biochemische Eigenschaften und Forschungsanwendungen verleiht .

Wirkmechanismus

The mechanism of action of 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol involves its metabolism into myristic acid, palmitic acid, and butyric acid, which are then utilized in various biochemical pathways. These fatty acids play roles in energy production, cell membrane structure, and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Molecular Structure and Substituent Analysis

The target compound’s uniqueness lies in its hybrid substituents:

- 1-[(1-oxobutoxy)methyl] : A short-chain butyroyloxy group (C₄).

- 2-[(1-oxotetradecyl)oxy] : A long-chain myristoyloxy group (C₁₄).

Comparisons with similar esters :

Key Observations :

- The target compound combines short- and long-chain substituents, which may enhance amphiphilic properties compared to symmetrical esters (e.g., two C₁₄ groups in ).

- Simpler esters like hexadecanoic acid ethyl ester (C₂ substituent) are more volatile and prevalent in plant essential oils .

- Esters with polar groups (e.g., 2-hydroxy-1-(hydroxymethyl)) exhibit antioxidant activity, whereas phosphonoxy derivatives (e.g., ) are linked to membrane signaling roles.

Physicochemical Properties

- Boiling Point: Esters with longer acyl chains (e.g., C₁₄ in the target compound) typically exhibit higher boiling points. For example, the analogue Octadecanoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester has a predicted boiling point of 741.4±27.0 °C , suggesting the target compound may have comparable thermal stability.

- Density : Branched esters with mixed-chain substituents often have densities near 0.90–0.95 g/cm³ , as seen in related compounds .

- Solubility : The butyroyloxy group (C₄) may improve solubility in polar solvents compared to purely long-chain esters.

Biologische Aktivität

Overview

Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester, also known as a complex fatty acid ester, exhibits various biological activities that are of significant interest in pharmacological and nutritional research. This compound is primarily studied for its potential anti-inflammatory, anticancer, and metabolic effects.

- IUPAC Name : (1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) hexadecanoate

- Molecular Formula : C₃₇H₇₀O₆

- Molecular Weight : 610.9 g/mol

- CAS Number : Not specified in the current literature.

Anti-inflammatory Properties

Research indicates that hexadecanoic acid derivatives exhibit anti-inflammatory effects. A study evaluated the anti-inflammatory activity of various fatty acid extracts, highlighting the ability of hexadecanoic acid to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The extract containing hexadecanoic acid showed significant inhibition of NO production without affecting cell viability, demonstrating its potential as an anti-inflammatory agent .

Anticancer Activity

Hexadecanoic acid and its derivatives have been investigated for their cytotoxic effects against cancer cell lines. In a study involving the MCF-7 breast cancer cell line, hexadecanoic acid ethyl ester demonstrated a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. This suggests that hexadecanoic acid can induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer therapies .

Metabolic Effects

The metabolism of hexadecanoic acid involves its conversion into various bioactive lipid mediators that play crucial roles in energy metabolism and cell signaling. The compound is also implicated in lipid metabolism pathways, which are essential for maintaining cellular homeostasis and regulating inflammatory responses .

Case Studies and Research Findings

The biological activity of hexadecanoic acid is primarily mediated through its metabolites. Upon entering the body, it undergoes enzymatic reactions that convert it into various fatty acids and bioactive lipids. These metabolites can modulate inflammatory pathways, influence cell proliferation, and affect apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.